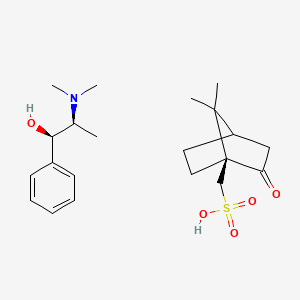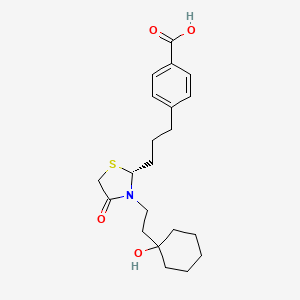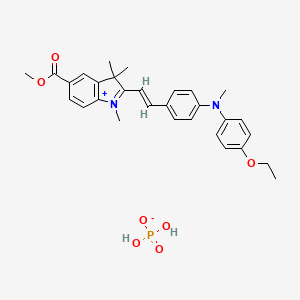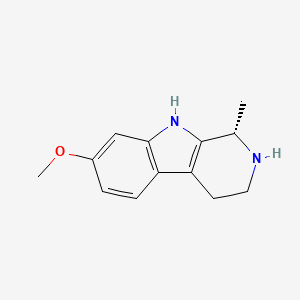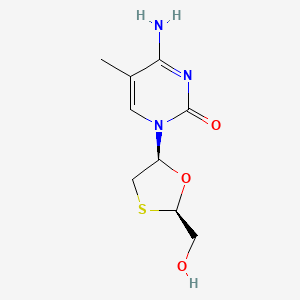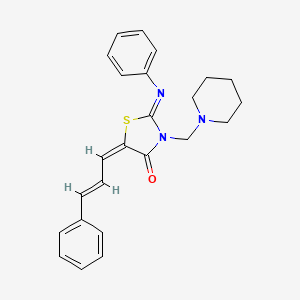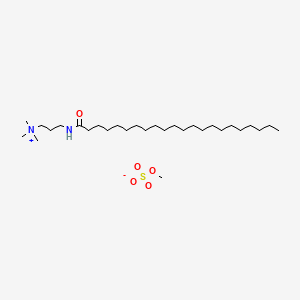
Behenamidopropyltrimonium methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Behenamidopropyltrimonium methosulfate: is a quaternary ammonium compound widely used in the personal care industry. It is derived from behenic acid, a fatty acid found in rapeseed oil, and is known for its conditioning properties. This compound acts as a surfactant, emulsifier, and conditioning agent, making it a popular ingredient in hair and skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenamidopropyltrimonium methosulfate is synthesized through a multi-step process. The primary steps involve the amidation of behenic acid with 3-aminopropylamine to form behenamidopropylamine. This intermediate is then quaternized with methyl sulfate to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as heating, stirring, and maintaining specific pH levels to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: Behenamidopropyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds .
Scientific Research Applications
Chemistry: Behenamidopropyltrimonium methosulfate is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .
Biology: In biological research, this compound is used for its antimicrobial properties. It is incorporated into formulations to prevent microbial growth and contamination .
Medicine: While not extensively used in medicine, this compound’s conditioning properties make it a component in certain topical formulations aimed at improving skin and hair health .
Industry: Beyond personal care, this compound is used in the textile and leather industries as an antistatic and softening agent. It is also employed in the petroleum industry as an emulsifying agent .
Mechanism of Action
Behenamidopropyltrimonium methosulfate exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and skin, to reduce static electricity and improve texture. The compound’s surfactant properties allow it to reduce surface tension, facilitating the penetration of moisture and other beneficial ingredients .
Comparison with Similar Compounds
Behentrimonium methosulfate: Another quaternary ammonium compound derived from rapeseed oil, known for its conditioning properties.
Steartrimonium chloride: A quaternary ammonium salt with a stearyl group, used in hair conditioners and fabric softeners.
Cetrimonium chloride: A quaternary ammonium compound used as a preservative and conditioning agent in personal care products.
Uniqueness: Behenamidopropyltrimonium methosulfate stands out due to its mildness and biodegradability, making it suitable for use in products for sensitive skin and environmentally friendly formulations .
Properties
CAS No. |
121657-65-6 |
|---|---|
Molecular Formula |
C29H62N2O5S |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
3-(docosanoylamino)propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C28H58N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(31)29-26-24-27-30(2,3)4;1-5-6(2,3)4/h5-27H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
DIJXCGXVGCADCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


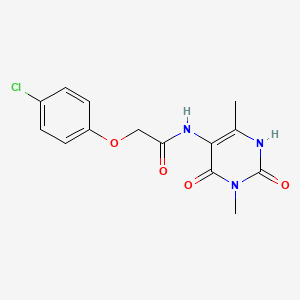
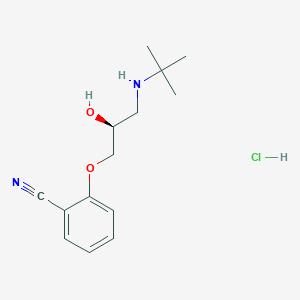

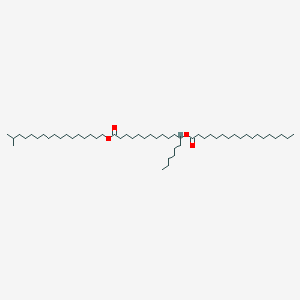
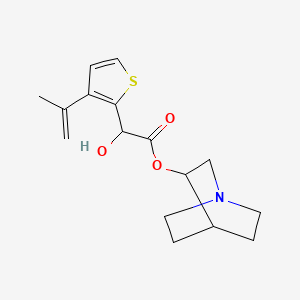

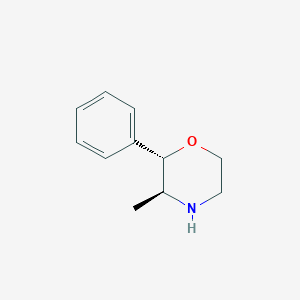
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
